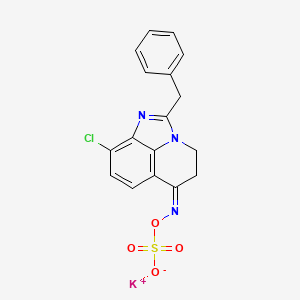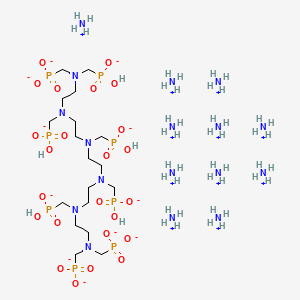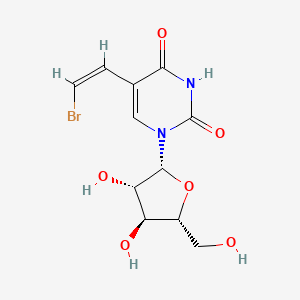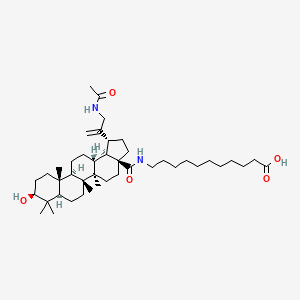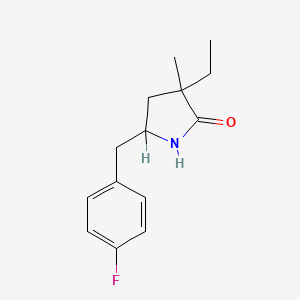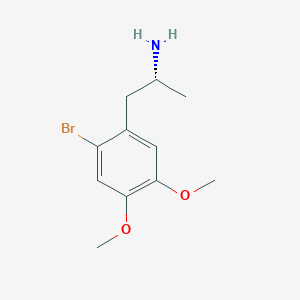![molecular formula C27H37N3O9 B12736226 4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid CAS No. 91098-44-1](/img/structure/B12736226.png)
4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid is a complex organic compound that features a piperazine ring, an ethoxy group, and a phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline typically involves multiple steps. One common method includes the reaction of 4-ethoxyaniline with 1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-amine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline involves its interaction with specific molecular targets. The piperazine ring and phenylethyl group play crucial roles in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-(2-Ethoxy-2-phenylethyl)piperazin-1-yl)-2-methyl-1-phenylpropan-1-one
- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group and the piperazine ring enhances its solubility and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
91098-44-1 |
|---|---|
Molekularformel |
C27H37N3O9 |
Molekulargewicht |
547.6 g/mol |
IUPAC-Name |
4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid |
InChI |
InChI=1S/C23H33N3O.2C2H2O4/c1-3-27-23-11-9-22(10-12-23)24-20(2)19-26-17-15-25(16-18-26)14-13-21-7-5-4-6-8-21;2*3-1(4)2(5)6/h4-12,20,24H,3,13-19H2,1-2H3;2*(H,3,4)(H,5,6) |
InChI-Schlüssel |
WMUOGHUMHUBQTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(C)CN2CCN(CC2)CCC3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


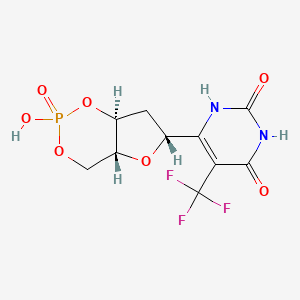
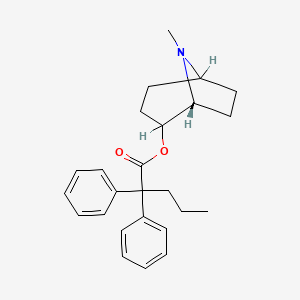


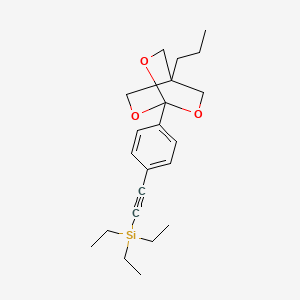
![2-[3-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine;hydrochloride](/img/structure/B12736195.png)


